![molecular formula C22H20N4 B2703334 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-67-2](/img/structure/B2703334.png)
1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic compounds known as benzimidazoles, which are characterized by a benzene ring fused to an imidazole ring . Benzimidazoles and their derivatives have been found to possess a wide range of biological activities, including antimalarial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis of related compounds involves various methodologies .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, a benzylamino group, and a propan-2-yl group. The benzimidazole core is a bicyclic heteroarene, a type of organic compound with a ring structure containing atoms of at least two different elements .Chemical Reactions Analysis
The chemical reactions of benzimidazoles depend on the substituents present in the molecule. In general, benzimidazoles can undergo electrophilic substitution reactions .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .
- Palladium Complexes : The ligand derived from this compound has been used to synthesize a novel Pd(II) complex. This complex exhibits tumor inhibitory activity and could be valuable in developing targeted therapies .
Organic Synthesis and Catalysis
- C–N Bond Formation : The compound can serve as a precursor for C–N bond formation reactions. For instance, it has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(benzylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15(2)17-12-21(24-14-16-8-4-3-5-9-16)26-20-11-7-6-10-19(20)25-22(26)18(17)13-23/h3-12,15,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQRKBZSHDUNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.